2-Cyclopropylthiophene
Overview
Description
2-Cyclopropylthiophene is a natural product found in Cyperus rotundus . It has the molecular formula C7H8S .
Molecular Structure Analysis
The IUPAC name for 2-Cyclopropylthiophene is the same . The InChI code is 1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis
2-Cyclopropylthiophene has a molecular weight of 124.21 g/mol . It has a topological polar surface area of 28.2 Ų . The exact mass is 124.03467143 g/mol .Scientific Research Applications
a. Anticancer Properties: Researchers have investigated cyclopropylthiophenes as potential anticancer agents. Their unique structure and reactivity may lead to novel compounds with improved efficacy against cancer cells .
b. Antioxidant Activity: Cyclopropylthiophenes could exhibit antioxidant properties, protecting cells from oxidative stress. Further studies are needed to explore their potential in this area.
c. Anti-Inflammatory Effects: The cyclopropyl moiety might contribute to anti-inflammatory activity. Investigating derivatives for their ability to modulate inflammatory pathways is crucial .
d. Antimicrobial Agents: Given the urgent need for new antimicrobial compounds, cyclopropylthiophenes represent an intriguing avenue. Their reactivity and potential interactions with microbial targets warrant exploration .
Synthetic Methodology
Despite challenges, researchers have made progress in synthesizing cyclopropylthiophenes. Notable methods include Suzuki–Miyaura cross-coupling reactions and derivatization strategies .
Mechanism of Action
Target of Action
2-Cyclopropylthiophene is a chemical compound that primarily interacts with the thiophene ring . The thiophene ring is a crucial component in various biochemical reactions, and it is the primary target of 2-Cyclopropylthiophene .
Mode of Action
The interaction of 2-Cyclopropylthiophene with its target involves a reaction with mercuric acetate in methanol, which takes place only in the thiophene ring . This interaction results in changes in the structure of the thiophene ring, affecting its ability to participate in further biochemical reactions .
Result of Action
The result of 2-Cyclopropylthiophene’s action is the modification of the thiophene ring . This modification can potentially alter the ring’s participation in biochemical reactions, leading to molecular and cellular effects.
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylthiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWWPRNUHKMQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342251 | |
Record name | 2-Cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29481-22-9 | |
Record name | 2-Cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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